![molecular formula C12H17NO4S B2736719 2-[(4-Methylphenyl)sulfonylamino]pentanoic acid CAS No. 1176003-76-1](/img/structure/B2736719.png)
2-[(4-Methylphenyl)sulfonylamino]pentanoic acid
説明
2-[(4-Methylphenyl)sulfonylamino]pentanoic acid is a sulfonamide . It has a molecular formula of C12H17NO4S and an average mass of 271.334 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C12H17NO4S/c1-3-4-11(12(14)15)13-18(16,17)10-7-5-9(2)6-8-10/h5-8,11,13H,3-4H2,1-2H3,(H,14,15) . This indicates that the molecule contains a four-carbon chain (CCCC) attached to a carboxylic acid group (C(=O)O) and a sulfonamide group (NS(=O)(=O)C1=CC=C(C=C1)C), where the sulfonamide is attached to a 4-methylphenyl group . Physical And Chemical Properties Analysis
The compound has a net charge of 0, indicating it is neutral at physiological pH . The exact physical properties such as melting point, boiling point, and solubility are not specified in the retrieved data.科学的研究の応用
Broad Specificity Antibodies for Sulfonamide Antibiotics
Research led by Adrián et al. (2009) focused on generating broad specificity antibodies for sulfonamide antibiotics, leading to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. This study highlights the application of sulfonylamino compounds in improving food safety and antibiotic detection techniques Adrián et al., 2009.
Electrophoretic and Biocompatible Poly(2-oxazoline)s
Hayashi and Takasu (2015) synthesized N-Methyl bis[(nonafluorobutane)sulfonyl]imide as an initiator for polymerizing 2-oxazolines, leading to the development of electrophoretic poly(2-oxazoline)s with potential applications in biocompatible coatings and hybrid materials. This work demonstrates the role of sulfonamide derivatives in materials science, particularly in the creation of coatings with medical and technological applications Hayashi & Takasu, 2015.
Fluorescent Molecular Probes
Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles with sulfonyl groups to create new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, making them useful as sensitive fluorescent molecular probes for studying biological events and processes Diwu et al., 1997.
Macrocyclic Aromatic Ether Sulfone
Rodewald and Ritter (1997) synthesized a novel macrocyclic aromatic ether sulfone with carboxylic groups, demonstrating its application in creating polyamides with potential uses in advanced material sciences. This research illustrates the versatility of sulfonamide derivatives in polymer chemistry Rodewald & Ritter, 1997.
Drug Metabolism Biocatalysis
Zmijewski et al. (2006) explored the use of biocatalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating the application of sulfonamide derivatives in drug development and metabolism studies. This approach highlights the importance of such compounds in pharmaceutical research Zmijewski et al., 2006.
特性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-3-4-11(12(14)15)13-18(16,17)10-7-5-9(2)6-8-10/h5-8,11,13H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJISNOGSSHKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2736637.png)
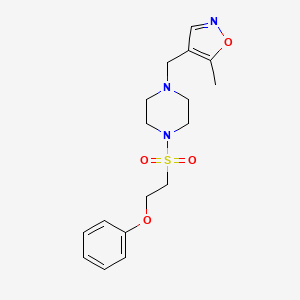
methanone](/img/structure/B2736639.png)
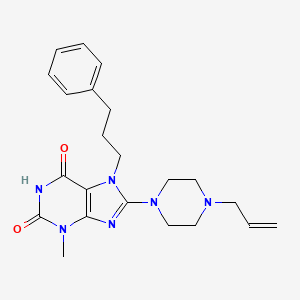
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2736643.png)
![1-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2736645.png)


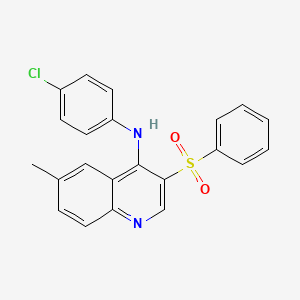
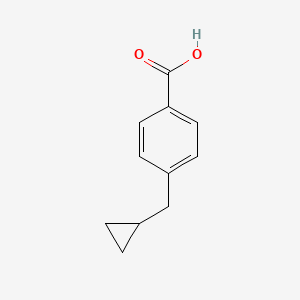

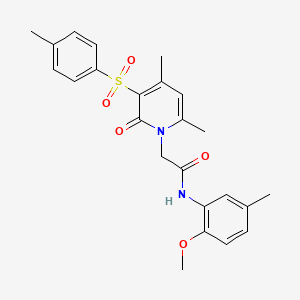

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2736659.png)
